Dolomite

Description

Propriétés

Numéro CAS |

16389-88-1 |

|---|---|

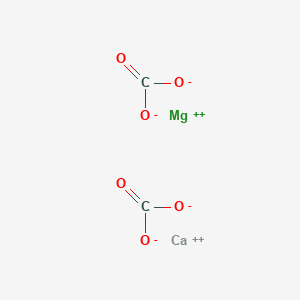

Formule moléculaire |

CH2CaMgO3 |

Poids moléculaire |

126.41 g/mol |

Nom IUPAC |

calcium;magnesium;dicarbonate |

InChI |

InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |

Clé InChI |

ADIXYOBIQIMPEH-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |

SMILES canonique |

C(=O)(O)O.[Mg].[Ca] |

Autres numéros CAS |

16389-88-1 60937-55-5 7000-29-5 |

Description physique |

DryPowder; Liquid; PelletsLargeCrystals |

Synonymes |

calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |

Origine du produit |

United States |

Foundational & Exploratory

The Dolomite Problem: A Technical Guide to a Geological Enigma

For decades, sedimentary geologists have grappled with a fundamental paradox known as "the dolomite problem": the mineral this compound [CaMg(CO₃)₂] is abundant in the ancient geological record, forming massive rock formations, yet it is scarce in modern sedimentary environments and has proven notoriously difficult to synthesize in the laboratory under Earth-surface conditions. This guide provides a technical overview of the core challenges, prevailing hypotheses, and experimental approaches surrounding this long-standing scientific enigma.

Defining the Problem: Thermodynamic Stability vs. Kinetic Barriers

From a thermodynamic standpoint, this compound is the more stable carbonate mineral in typical seawater, which is supersaturated with respect to this compound.[1] However, its precipitation is kinetically hindered by several key factors that prevent its formation at low temperatures (below ~60°C).[1][2]

The primary kinetic barriers are:

-

High Hydration Energy of Magnesium Ions (Mg²⁺): In aqueous solutions, magnesium ions are tightly bound to a shell of water molecules. This strong hydration shell has a high energy barrier that must be overcome for the Mg²⁺ ion to be incorporated into the this compound crystal lattice.[1][3] This is considered the most critical kinetic inhibitor.

-

Sulfate Inhibition: Sulfate ions (SO₄²⁻), abundant in seawater, are believed to inhibit this compound formation. While the exact mechanism is debated, it may involve the formation of strong MgSO₄⁰ ion pairs or the adsorption of sulfate onto the growing crystal surface, impeding further growth.[1] However, recent studies suggest the inhibitory effect of sulfate may be overestimated, as some experiments have successfully formed this compound in sulfate-rich solutions, particularly with microbial mediation.[1][4][5]

-

Low Carbonate Ion Activity: The activity of carbonate ions (CO₃²⁻) in most natural waters is low, further slowing the precipitation kinetics.[1]

These kinetic obstacles explain why other, less stable calcium carbonate minerals like aragonite and calcite precipitate preferentially in modern marine environments, despite this compound being the thermodynamically favored phase.

Quantitative Geochemical and Thermodynamic Data

A summary of key quantitative data relevant to the this compound problem is presented below. These values are critical for geochemical modeling and for designing synthesis experiments.

| Parameter | Value / Range | Significance | Reference(s) |

| Thermodynamic Data | |||

| Solubility Product (pKsp) of this compound (25°C) | 17.09 - 17.42 | Defines the equilibrium state for this compound dissolution/precipitation. | [6] |

| Solubility Product (pKsp) of Calcite (25°C) | ~8.48 | For comparison; shows calcite is more soluble than this compound. | [7] |

| Kinetic Inhibitors | |||

| Inhibitory Sulfate (SO₄²⁻) Concentration | > 4-5 mM (in hydrothermal experiments) | High sulfate concentrations have been shown to slow or stop the conversion of calcite to this compound at high temperatures. | [4][8] |

| Non-Inhibitory Sulfate (SO₄²⁻) Concentration | Up to 56 mM (in microbial experiments) | Microbial processes may overcome sulfate inhibition, allowing this compound to form at concentrations far exceeding previously assumed limits. | [1][5] |

| Geochemical Conditions for Formation | |||

| Temperature Range (Hydrothermal Synthesis) | >100°C - 250°C | High temperatures are required to overcome kinetic barriers in abiotic lab syntheses. Ordered this compound forms more readily at higher temperatures. | [9][10] |

| Temperature Range (Burial Dolomitization) | ~40°C - 100°C+ | Geochemical evidence from rock formations suggests massive dolomitization often occurs at elevated temperatures during burial. | [2][11] |

| Mg/Ca Molar Ratio (Sabkha Model) | > 6 | Evaporation increases the Mg/Ca ratio in pore waters, driving this compound formation. | [12] |

| Mg/Ca Molar Ratio (Microbial Experiments) | > 7.5 - 15 | High Mg/Ca ratios appear to be a common requirement for inducing this compound precipitation in microbial cultures. | [13] |

| Salinity (Sabkha & Microbial Models) | Hypersaline (e.g., 140‰ - 280‰) | High salinity is a characteristic of many modern environments where this compound formation is observed and enhances microbial mediation. | [4][14] |

Visualizing the Core Concepts and Workflows

Diagrams generated using Graphviz DOT language illustrate the central challenges and experimental approaches to the this compound problem.

Models of Dolomitization

Several geological models have been proposed to explain the formation of large-scale this compound bodies. These models are not mutually exclusive and often involve specific hydrological and geochemical conditions.

-

Sabkha (Evaporative) Model: In arid, coastal supratidal flats (sabkhas), intense evaporation of seawater concentrates brines. This process precipitates gypsum (CaSO₄·2H₂O), which removes calcium from the brine and significantly increases the Mg/Ca ratio, driving the replacement of pre-existing aragonite sediments by this compound.[12][14][15]

-

Microbial Mediation Model: This model posits that microorganisms play an active role in overcoming the kinetic barriers. Bacteria, particularly sulfate-reducing bacteria (SRB) and halophiles, can promote this compound precipitation by altering the microenvironment at their cell surfaces or within their extracellular polymeric substances (EPS). This can be achieved by removing inhibitory sulfate ions, increasing alkalinity, and providing nucleation sites that help dehydrate Mg²⁺ ions.[13][16]

-

Mixing-Zone Model: This model suggests that the mixing of fresh groundwater and seawater in coastal aquifers creates a solution that is undersaturated with respect to calcite (causing it to dissolve) but supersaturated with respect to this compound. While thermodynamically plausible, massive dolomitization by this mechanism is considered unlikely by many researchers, who suggest the zone's primary role may be to act as a hydrological pump for seawater.[17][18]

-

Burial and Hydrothermal Models: Many ancient dolomites are thought to have formed during burial. As sediments are buried, temperatures and pressures increase. Fluids (often modified seawater or basinal brines) circulate through the carbonate platforms, and at elevated temperatures (typically >50-60°C), the kinetic barriers are overcome, leading to large-scale dolomitization of limestone.[2][19][20] Hydrothermal fluids, heated to even higher temperatures, can also be an effective agent for dolomitization, often associated with faults and fractures.[19]

Experimental Protocols for this compound Synthesis

The difficulty in precipitating this compound at low temperatures has led to a variety of experimental approaches. Below are detailed methodologies for key synthesis techniques.

Hydrothermal Synthesis (Replacement Method)

This is the most common and successful method for synthesizing ordered this compound in the laboratory, albeit at temperatures far above those of sedimentary environments.

-

Objective: To synthesize this compound by reacting a calcium carbonate precursor with a magnesium-rich solution at elevated temperatures and pressures.

-

Apparatus: Teflon-lined hydrothermal bombs or flow-through reactors.

-

Reactants:

-

Solid Precursor: High-purity calcite (CaCO₃) or aragonite powder.

-

Solution: Magnesium chloride (MgCl₂) solution, often with CaCl₂ and NaCl to simulate seawater or brine ionic strength. A typical solution might be 0.5-1.0 M MgCl₂.

-

-

Procedure:

-

A known mass of the calcium carbonate precursor is placed into the reactor vessel.

-

The magnesium-rich solution is added. To study sulfate inhibition, varying concentrations of Na₂SO₄ can be added at this stage.

-

The vessel is sealed and placed in an oven or heating mantle.

-

The reactor is heated to the target temperature (e.g., 150-220°C) and held for a period ranging from several days to weeks.[8][9]

-

After the designated reaction time, the reactor is cooled to room temperature.

-

The solid products are separated from the solution by vacuum filtration, washed with deionized water to remove residual salts, and dried in an oven at a low temperature (e.g., 40-60°C).

-

The solid phase is analyzed using X-ray Diffraction (XRD) to identify mineral phases and determine the degree of cation ordering.

-

Microbial Mediation Synthesis

This method uses microorganisms to overcome the kinetic barriers at low temperatures.

-

Objective: To precipitate this compound from solution at low temperatures (e.g., 25-35°C) using this compound-mediating bacteria.

-

Apparatus: Sterile culture flasks, incubator, centrifuge.

-

Reactants:

-

Bacterial Strain: A pure culture of a known this compound-mediating bacterium (e.g., Virgibacillus marismortui, Halomonas meridiana, or specific sulfate-reducing bacteria).[5][13]

-

Culture Medium: A sterile, nutrient-rich liquid or gel medium containing sources of calcium and magnesium (e.g., CaCl₂ and MgCl₂) and appropriate nutrients for the chosen bacterial strain. Mg/Ca ratios are typically high (e.g., 7.5 to 12).

-

-

Procedure:

-

The sterile culture medium is prepared with the desired Mg/Ca ratio and salinity.

-

The medium is inoculated with the bacterial strain.

-

Control flasks (abiotic) are prepared with the same medium but are not inoculated.

-

The flasks are placed in an incubator at the optimal growth temperature for the bacteria (e.g., 30°C) for several weeks to months.

-

The formation of a precipitate is monitored over time.

-

Once a sufficient amount of precipitate has formed, the solids are harvested by centrifuging the culture.

-

The harvested solids are washed repeatedly with deionized water and ethanol to remove organic matter and salts, then dried.

-

The mineralogy of the precipitate is analyzed by XRD and Scanning Electron Microscopy (SEM).

-

Low-Temperature Synthesis in Ethanol-Water Solutions

This novel approach attempts to overcome the Mg²⁺ hydration barrier by altering the properties of the solvent.

-

Objective: To precipitate disordered this compound at low temperatures by reducing the dielectric constant of the solvent, thereby weakening the Mg²⁺ hydration shell.[3]

-

Apparatus: Sealed reaction bottles, constant temperature oven.

-

Reactants:

-

Calcium Chloride (CaCl₂), Magnesium Chloride (MgCl₂·6H₂O), Sodium Bicarbonate (NaHCO₃).

-

Ethanol (200 proof) and deionized water.

-

-

Procedure:

-

A solution is prepared containing CaCl₂, MgCl₂, and NaHCO₃ in an ethanol-water mixture. A successful formulation uses 10 mM CaCl₂, 50-100 mM MgCl₂, and 50 mM NaHCO₃ in a 75% ethanol / 25% water (by volume) solution.[3]

-

The solution is mixed thoroughly and divided into sealed bottles.

-

The bottles are kept in an oven at a constant temperature (e.g., 25°C, 40°C, or 50°C) for a time series analysis (e.g., 24 to 289 hours).[3]

-

At each time point, a bottle is removed, and the solid precipitate is collected via filtration.

-

The solids are washed, dried, and analyzed by XRD to determine the mineralogy and Mg-content of the carbonate phase.

-

Conclusion and Future Directions

The "this compound problem" remains a frontier in sedimentary geology. While high-temperature synthesis is well-established, the key to understanding the vast this compound deposits in the geological record lies in deciphering the low-temperature pathways that are so elusive today. Current research suggests that a combination of factors, including microbial activity, the presence of specific organic molecules, and unique geochemical conditions, likely facilitated this compound formation in the past. Future research will continue to focus on refining low-temperature synthesis protocols, exploring the precise molecular mechanisms of microbial mediation, and developing more accurate geochemical models to better interpret the rock record. The successful and repeatable abiotic synthesis of ordered this compound at Earth-surface temperatures remains the ultimate, yet-to-be-achieved, goal in this field.

References

- 1. Thermodynamic and Kinetic Studies of this compound Formation: A Review [mdpi.com]

- 2. Persisting Rock-Buffered Conditions in the Upper Triassic and Lower Jurassic Dolomites of the Central Apennines (Italy) During Diagenesis, Burial, and Thrusting [mdpi.com]

- 3. Low-Temperature Synthesis of Disordered this compound and High-Magnesium Calcite in Ethanol–Water Solutions: The Solvation Effect and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. daneshyari.com [daneshyari.com]

- 10. journals.uchicago.edu [journals.uchicago.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. High Mg/Ca Molar Ratios Promote Protothis compound Precipitation Induced by the Extreme Halophilic Bacterium Vibrio harveyi QPL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. qscience.com [qscience.com]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. Dolomitization in a mixing zone of near-seawater composition, Late Pleistocene, northeastern Yucatan Peninsula [pubs.usgs.gov]

- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 19. cambridgecarbonates.com [cambridgecarbonates.com]

- 20. bioresscientia.com [bioresscientia.com]

dolomite formation and diagenesis models

An in-depth technical guide to the formation and diagenetic models of dolomite, prepared for researchers, scientists, and drug development professionals. This document outlines the core geochemical models, summarizes key quantitative data, details common experimental protocols, and provides visual diagrams of the fundamental processes.

Introduction: The this compound Problem

This compound [CaMg(CO₃)₂] is a common carbonate mineral in the geological record, forming vast rock formations known as dolostones. These formations are economically significant as they constitute major hydrocarbon reservoirs, hosting up to 80% of oil and gas in North American carbonate formations and 50% globally. Despite its ancient abundance, primary this compound precipitation is rare in modern marine environments, which are thermodynamically supersaturated with respect to the mineral. This discrepancy, known as the "this compound Problem," has been a subject of intense research for over two centuries.

The primary kinetic barriers inhibiting this compound formation at low temperatures include the strong hydration shell of the magnesium ion (Mg²⁺), the presence of dissolved sulfate ions (SO₄²⁻) in seawater which may hinder nucleation, and competition from more readily precipitating minerals like aragonite and high-magnesium calcite. Overcoming these barriers requires specific geochemical, hydrological, and often biological conditions. This guide provides a technical overview of the principal models developed to explain this compound formation (dolomitization) and its subsequent diagenetic alteration.

Models of this compound Formation

Dolomitization can occur at various stages, from syn-sedimentary processes at the seafloor to deep burial diagenesis. The primary requirements for all models are a sustained source of magnesium, a mechanism to transport large volumes of dolomitizing fluids through a precursor calcium carbonate sediment (limestone or lime mud), and conditions that overcome the kinetic inhibitions.

Sabkha (Evaporation) Model

This model occurs in arid, supratidal coastal flats known as sabkhas, such as those along the Persian Gulf. Intense evaporation of seawater that floods the flats concentrates brines and drives the precipitation of aragonite and gypsum (CaSO₄·2H₂O). The removal of calcium ions into gypsum significantly increases the Mg/Ca ratio of the remaining pore water, which is a key factor in triggering the replacement of aragonite by this compound.

Caption: Sabkha (Evaporation) Model Workflow.

Microbial (Organogenic) Model

This model posits that microorganisms play a crucial role in mediating this compound precipitation, particularly at low temperatures where abiotic formation is kinetically hindered. Sulfate-reducing bacteria (SRB), methanogens, and other microbes can create localized geochemical conditions favorable for dolomitization within their biofilms or extracellular polymeric substances (EPS).

Key microbial influences include:

-

Sulfate Reduction: SRB consume sulfate ions (SO₄²⁻), a known inhibitor of this compound nucleation.

-

Increased Alkalinity: Microbial metabolism often increases local alkalinity and pH, promoting carbonate precipitation.

-

Nucleation Sites: The carboxyl groups (-COOH) within EPS can complex with and dehydrate Mg²⁺ ions, lowering the activation energy for their incorporation into a carbonate crystal lattice. The cell surfaces themselves also act as preferential sites for mineral nucleation.

This process is particularly important in anoxic, organic-rich environments like saline lagoons, tidal flats, and deep-sea sediments.

Caption: Microbial (Organogenic) Model Pathway.

Burial Diagenesis Model

Dolomitization can occur deep within sedimentary basins as precursor carbonates are subjected to increasing temperature and pressure during burial. The dolomitizing fluids are typically Mg-bearing brines expelled from the compaction of adjacent shales or modified seawater. Elevated temperatures (typically >60°C) help overcome the kinetic barriers to this compound formation. This process is often slow, resulting in coarse, well-ordered this compound crystals. A characteristic type of this compound formed at elevated burial temperatures (60-150°C) is "saddle" or "baroque" this compound, which is distinguished by its curved crystal faces and undulose extinction under a microscope.

The "Dolomite Problem": A Technical Guide to Geochemical Conditions for Precipitation

For decades, the "dolomite problem" has intrigued geoscientists: its abundance in the geological record contrasts sharply with its scarcity in modern environments. This discrepancy points to a complex interplay of geochemical conditions that govern the precipitation of this compound [CaMg(CO₃)₂]. This technical guide synthesizes the critical factors controlling this compound formation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamics, kinetics, and environmental parameters essential for its precipitation.

Thermodynamic and Kinetic Controls

The formation of this compound is fundamentally governed by both thermodynamic favorability and kinetic barriers. While modern seawater is often supersaturated with respect to this compound, indicating a thermodynamic tendency for precipitation, kinetic inhibitions prevent its widespread formation at Earth's surface temperatures.[1][2]

Thermodynamic Parameters

The Gibbs free energy of formation (ΔG°f) for ordered this compound is approximately -2161.7 ± 1.1 kJ·mol⁻¹, with an enthalpy of formation (ΔH°f) of -2324.5 ± 1.1 kJ·mol⁻¹.[1] For the reaction from calcite and magnesite, the enthalpy of formation is approximately -5.74 ± 0.25 kJ/mol.[3] Disordered this compound, or protothis compound, is thermodynamically less stable, with a positive enthalpy of formation of +1.23 ± 0.32 kJ/mol from calcite and magnesite.[3][4] The solubility product (Ksp) for this compound at 25°C is a subject of variability in literature, with reported values ranging from 10⁻¹⁶.⁵ to 10⁻¹⁹.³³.[5]

| Thermodynamic Parameter | Value | Reference |

| Gibbs Free Energy of Formation (ΔG°f) | -2161.7 ± 1.1 kJ·mol⁻¹ | [1] |

| Enthalpy of Formation (ΔH°f) | -2324.5 ± 1.1 kJ·mol⁻¹ | [1] |

| Enthalpy of Formation from Calcite & Magnesite (Ordered) | -5.74 ± 0.25 kJ/mol | [3] |

| Enthalpy of Formation from Calcite & Magnesite (Disordered) | +1.23 ± 0.32 kJ/mol | [3][4] |

| Solubility Product (Ksp) at 25°C | 10⁻¹⁶.⁵ to 10⁻¹⁹.³³ | [5] |

Kinetic Barriers

Several kinetic factors inhibit this compound precipitation at low temperatures:

-

Hydration of Mg²⁺: Magnesium ions have a strong hydration shell, making it difficult to dehydrate and incorporate into the carbonate crystal lattice.[5] This is often considered the primary kinetic inhibitor.

-

Sulfate Inhibition: Sulfate ions can form strong complexes with magnesium ions (MgSO₄⁰), reducing the activity of Mg²⁺ and inhibiting this compound growth.[5]

-

Low Carbonate Ion Activity: The concentration of carbonate ions (CO₃²⁻) in most natural waters is low, limiting the reaction rate.[5]

Key Geochemical Parameters

The interplay of several physicochemical parameters in the aqueous environment is crucial for overcoming the kinetic barriers to this compound precipitation.

Temperature and Pressure

Temperature is a critical factor influencing the kinetics of this compound formation. An increase in temperature significantly enhances the rate of precipitation.[6] Laboratory experiments have shown a strong temperature dependence for the precipitation reaction, with an activation energy (εA) of approximately 31.9 kcal mol⁻¹.[2][7] While high temperatures (above 100°C) facilitate this compound synthesis in laboratory settings, low-temperature formation is observed in specific natural environments.[2][8] High pressure can also influence this compound stability and formation, with studies investigating its behavior at pressures relevant to deep Earth environments.

| Parameter | Favorable Condition | Notes | Reference |

| Temperature | Elevated temperatures (>60-100°C) significantly increase reaction rates. Low-temperature formation (<40°C) is often microbially mediated. | Activation energy for precipitation is ~31.9 kcal mol⁻¹. | [2][7][9] |

| Pressure | High pressure influences phase stability. | Primarily relevant to deep subsurface and metamorphic environments. |

pH, Alkalinity, and Saturation State

A high pH and elevated alkalinity are conducive to this compound precipitation as they increase the saturation state with respect to this compound. Microbial activity often plays a key role in creating localized environments with high pH (ranging from 7 to 9) and alkalinity. An increase in the saturation index (Ω) has a moderate dependency on the precipitation rate.[2]

| Parameter | Favorable Range/Condition | Notes | Reference |

| pH | 7.0 - 9.7 | Higher pH increases carbonate ion concentration. | [10] |

| Alkalinity | High | Increases the availability of carbonate ions. | |

| Saturation Index (Ω) | Supersaturated | The rate of precipitation is a function of the saturation index. | [2] |

Mg/Ca Ratio and Salinity

The molar ratio of magnesium to calcium (Mg/Ca) in the solution is a critical factor. In hypersaline environments, Mg/Ca ratios must typically exceed 5:1 to 10:1 for this compound to form.[11] At progressively lower salinities, this compound can nucleate at lower Mg/Ca ratios, approaching 1:1 in meteoric waters.[11][12] Increased salinity can enhance microbially mediated this compound formation.[12]

| Environment | Mg/Ca Ratio (molar) | Salinity | Reference |

| Hypersaline | > 5:1 to 10:1 | High | [11] |

| Normal Marine | > 3:1 | Normal | [11] |

| Freshwater/Low-Salinity | Approaching 1:1 | Low | [11][12] |

| Microbially Mediated (High Salinity) | 6:1 to 12:1 | 200‰ | [13][14] |

The Role of Microbial Activity and Organic Matter

Microorganisms are increasingly recognized as key players in mediating this compound precipitation at low temperatures, helping to overcome the aforementioned kinetic barriers.

Microbial Mediation Mechanisms

Sulfate-reducing bacteria, methanogens, and halophilic bacteria can facilitate this compound formation through several mechanisms:[9][15]

-

Increasing pH and Alkalinity: Microbial metabolic processes can increase the local pH and carbonate alkalinity, thereby increasing the saturation state of this compound.

-

Providing Nucleation Sites: Bacterial cells and their extracellular polymeric substances (EPS) can provide surfaces that bind Mg²⁺ and Ca²⁺, serving as templates for this compound nucleation.

-

Overcoming Mg²⁺ Hydration: The functional groups (e.g., carboxyl groups) on microbial surfaces and in EPS can complex with Mg²⁺ ions, facilitating the removal of their hydration shells.[16]

Organic Matter as a Catalyst

Abiotic synthesis of this compound at low temperatures has been demonstrated in the presence of carboxylated surfaces, mimicking the role of organic matter.[16] These surfaces can complex with and dehydrate dissolved Mg²⁺ ions, thereby catalyzing precipitation. This provides a mechanism for this compound formation in organic-rich depositional environments.[16]

Inhibitors of this compound Precipitation

Certain ions and molecules can inhibit the nucleation and growth of this compound.

-

Sulfate: As mentioned, sulfate is a well-known inhibitor.[5]

-

Polysaccharides: While some studies suggest certain polysaccharides can promote this compound precipitation at room temperature, their decomposition products at higher temperatures (e.g., 200°C) have been shown to hinder the dolomitization of calcite.

Experimental Protocols for Low-Temperature this compound Synthesis

Synthesizing this compound in the laboratory, especially at low temperatures, remains a challenge. However, various protocols have been developed to induce the precipitation of protothis compound and, in some cases, ordered this compound.

General Abiotic Synthesis Protocol (seeded flow reactor)

This method is used to study the kinetics of this compound precipitation at elevated temperatures.

-

Reactor Setup: A flow-through reactor is loaded with approximately 5 g of seed this compound. The system is purged with deionized water and brought to the desired experimental temperature (e.g., 100-200°C).

-

Equilibration: The system is typically run with pure water for several hours to homogenize and prepare the seed surface.

-

Reactant Solution Preparation: Input solutions are prepared by mixing reagent-grade stocks of CaCl₂, MgCl₂, and NaHCO₃ to achieve the desired Mg/Ca ratio and saturation state. The solution is bubbled with a CO₂-N₂ mixture to control pCO₂.

-

Precipitation Reaction: The reactant solution is pumped through the reactor at a constant rate. The effluent is collected and analyzed for changes in Ca²⁺, Mg²⁺, and alkalinity to determine the rate of this compound precipitation.

Microbial Mediation Synthesis Protocol

This protocol is designed to investigate the role of microorganisms in this compound precipitation.

-

Culture Preparation: A suitable microorganism (e.g., Virgibacillus sp.) is cultured in a medium with a specific salinity and Mg/Ca ratio (e.g., 200‰ salinity, Mg/Ca ratio of 6 or 12).

-

Incubation: The cultures are incubated under controlled conditions (e.g., temperature, shaking) for a specified period.

-

Mineral Precipitation: Over time, minerals will precipitate from the culture medium.

-

Analysis: The precipitates are harvested, washed, and dried. They are then analyzed using techniques such as X-ray diffraction (XRD) to identify the mineral phases, scanning electron microscopy (SEM) to observe morphology, and energy-dispersive X-ray spectroscopy (EDS) to determine elemental composition.

Logical Pathway of this compound Precipitation

The formation of this compound can be viewed as a process influenced by a series of interconnected factors. The following diagram illustrates the logical relationships between the key geochemical conditions and the eventual precipitation of this compound.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. earth.geology.yale.edu [earth.geology.yale.edu]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. minsocam.org [minsocam.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.uchicago.edu [journals.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. KGS--Bull. 152, pt. 5--Factors Influencing the Precipitation of Dolomitic Carbonates [kgs.ku.edu]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. researchgate.net [researchgate.net]

- 13. Influence of temperature, salinity and Mg2+:Ca2+ ratio on microbially-mediated formation of Mg-rich carbonates by Virgibacillus strains isolated from a sabkha environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Mg/Ca Molar Ratios Promote Protothis compound Precipitation Induced by the Extreme Halophilic Bacterium Vibrio harveyi QPL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface chemistry allows for abiotic precipitation of this compound at low temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

The Microbial Keystone: An In-depth Technical Guide to the Formation of Dolomite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolomite, a carbonate mineral composed of calcium and magnesium, has long presented a geological enigma known as the "this compound Problem": its abundance in the geological record contrasts sharply with its scarcity in modern environments. Emerging research increasingly points to a microbial solution to this long-standing puzzle. This technical guide delves into the pivotal role of microorganisms in mediating the formation of this compound at low temperatures, a process with significant implications for geochemistry, geomicrobiology, and potentially novel biomineralization-inspired applications. We will explore the key microbial players, their metabolic pathways, the critical influence of extracellular polymeric substances (EPS), and the specific geochemical conditions that favor this biomineralization process. This guide synthesizes current experimental data, outlines detailed protocols for investigation, and provides visual representations of the core mechanisms involved.

Introduction: The "this compound Problem" and the Microbial Hypothesis

The formation of this compound [CaMg(CO₃)₂] has been a subject of intense scientific debate for over a century. While vast deposits of this compound exist in ancient sedimentary rocks, its modern formation is restricted to specific, often extreme, environments like hypersaline lagoons and sabkhas.[1] The kinetic barriers to precipitating ordered this compound at low temperatures inorganically are significant, primarily due to the strong hydration shell of magnesium ions and the inhibitory effects of sulfate ions in seawater.[2]

The microbial hypothesis posits that microorganisms can overcome these kinetic barriers by creating localized microenvironments with geochemical conditions conducive to this compound precipitation.[3] This is achieved through their metabolic activities and the unique properties of their cellular surfaces and extracellular secretions.

Key Microbial Players and Their Metabolic Contributions

A diverse range of microorganisms, primarily bacteria and archaea, have been implicated in this compound formation. Their metabolic processes are central to creating the necessary geochemical shifts for this compound precipitation.

Sulfate-Reducing Bacteria (SRB)

Sulfate-reducing bacteria are among the most well-studied mediators of this compound formation.[4][5] These anaerobic microbes utilize sulfate (SO₄²⁻) as an electron acceptor for the oxidation of organic matter, leading to several key changes in the local environment:

-

Increase in Alkalinity and pH: The consumption of sulfate and production of bicarbonate (HCO₃⁻) and sulfide (HS⁻) increases the alkalinity and pH of the surrounding porewaters. This shift favors the precipitation of carbonate minerals.[4]

-

Removal of Sulfate Inhibition: Sulfate ions are known inhibitors of this compound precipitation. By reducing sulfate concentrations, SRB effectively remove this kinetic barrier.[6]

-

Release of Magnesium: In many environments, magnesium is complexed with sulfate. The microbial reduction of sulfate releases free magnesium ions, increasing their availability for incorporation into the this compound crystal lattice.[7]

Methanogenic Archaea

Methanogens, a group of archaea that produce methane as a metabolic byproduct, have also been identified as key players in this compound formation, particularly in anoxic sediments.[8][9] Their role is primarily linked to the anaerobic oxidation of methane (AOM), often in syntrophic relationships with sulfate-reducing bacteria. This process significantly increases carbonate alkalinity, driving the precipitation of this compound.[10] Geochemical and microbiological data from freshwater aquifers have shown that methanogens can colonize basalt surfaces, releasing magnesium and calcium and nucleating this compound on their cell walls.[8][11]

Other Microbial Contributors

Other microbial groups, including cyanobacteria, halophilic bacteria, and aerobic heterotrophs, have also been shown to mediate the precipitation of magnesium-rich carbonates, including protothis compound (a poorly ordered precursor to this compound).[12][13][14] These microbes influence their microenvironment through processes like photosynthesis, which can increase pH, and the production of EPS.

The Crucial Role of Extracellular Polymeric Substances (EPS)

Extracellular polymeric substances are a complex mixture of high-molecular-weight organic molecules, including polysaccharides, proteins, and lipids, that are secreted by microorganisms to form a protective biofilm.[15] EPS plays a multifaceted and critical role in microbial this compound formation:

-

Nucleation Sites: The surfaces of EPS are often negatively charged and rich in functional groups like carboxyl groups, which can bind and concentrate calcium and magnesium ions from the surrounding solution. This creates ideal nucleation sites for carbonate minerals.[15]

-

Overcoming Kinetic Barriers: By binding magnesium ions, EPS can help to strip away their hydration shell, a major kinetic barrier to their incorporation into a crystal lattice.[16]

-

Creating a Favorable Microenvironment: The biofilm matrix created by EPS can act as a diffusion barrier, trapping metabolic byproducts that increase alkalinity and pH, thus maintaining a localized environment conducive to this compound precipitation.[4]

Quantitative Data on Microbial this compound Formation

The following tables summarize key quantitative data from experimental and observational studies on microbial this compound formation.

Table 1: Geochemical Parameters in Microbial this compound Precipitation Experiments

| Microbial Group | Temperature (°C) | pH Range | Mg/Ca Molar Ratio | Salinity (‰) | Precipitated Phase | Reference |

| Sulfate-Reducing Bacteria | 30 | 8.0 - 8.5 | 6:1 | High | Mg-calcite, Ca-dolomite | [17] |

| Methanogens | Ambient | 6.9 - 7.2 | < 1 | Freshwater | Non-stoichiometric this compound | [8][10] |

| Halophilic Bacteria | 25 - 35 | 7.0 - 8.6 | 7.5 | 140 - 280 | Protothis compound, this compound | [2][18] |

| Aerobic Heterotrophs | 25 - 35 | - | - | - | This compound | [18] |

Table 2: Isotopic Fractionation in Microbial this compound

| Isotope System | Fractionation (Δ²⁶Mg or Δ⁴⁴/⁴⁰Ca) | Microbial Group/Environment | Significance | Reference |

| Magnesium (δ²⁶Mg) | Depleted in ²⁶Mg | Sulfate-Reducing Bacteria (cultures) | Indicates kinetic isotope fractionation during microbial precipitation. | [19] |

| Calcium (δ⁴⁴/⁴⁰Ca) | Enriched in ⁴⁴Ca by ~+0.5‰ | This compound vs. Chalk (Oligocene-Miocene) | Suggests fractionation during diagenetic dolomitization. | [20] |

Table 3: Estimated Precipitation Rates of Microbial this compound

| Environment | Precipitation Rate (cm/s) | Methodology | Reference |

| Cold Seeps | 10⁻¹¹⁷ to 10⁻¹²⁵ | Modeling | [21] |

| Modern Sabkha | 5.9 x 10⁻¹⁰ to 1.3 x 10⁻⁹ | Calculation | [21] |

| Continental Margin Sediments | < 500 m/m.y. | Flux calculations | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and advancing research in microbial this compound formation. Below are outlines for key experimental protocols.

Culture-Based Precipitation Experiments with Sulfate-Reducing Bacteria

Objective: To induce the precipitation of this compound in a controlled laboratory setting using pure or enriched cultures of SRB.

Methodology:

-

Media Preparation: Prepare an anoxic, high-salinity medium simulating environments where modern this compound forms (e.g., Lagoa Vermelha, Brazil). The medium should contain a suitable electron donor (e.g., lactate, acetate), sulfate as the electron acceptor, and elevated concentrations of calcium and magnesium with a specific Mg/Ca ratio (e.g., 6:1).[17] All components should be sterilized.

-

Inoculation: In an anaerobic chamber, inoculate the sterile medium with a pure or enriched culture of SRB isolated from a this compound-precipitating environment.

-

Incubation: Incubate the cultures at a constant temperature (e.g., 30°C) in the dark for several weeks to months.[17]

-

Monitoring: Periodically and aseptically sample the culture medium to monitor changes in pH, alkalinity, sulfate concentration, and calcium and magnesium concentrations using techniques like ion chromatography and titration.

-

Solid Phase Analysis: After a designated incubation period, harvest the solid precipitates by centrifugation. Wash the precipitates with sterile, deionized water to remove residual media and salts.

-

Characterization: Analyze the mineralogy of the precipitates using X-ray Diffraction (XRD) to identify this compound and other carbonate phases. Examine the morphology and relationship between minerals and microbial cells using Scanning Electron Microscopy (SEM).

Methanogen-Mediated this compound Formation on Basalt Substrates

Objective: To investigate the role of methanogenic consortia in the weathering of basalt and subsequent nucleation of this compound.

Methodology:

-

Microcosm Setup: Prepare anaerobic microcosms using serum bottles containing a piece of sterilized basalt as a substrate and a source of magnesium and calcium.[8][10]

-

Inoculation: Add anaerobic groundwater containing a natural consortium of methanogens to the microcosms.

-

Incubation: Incubate the microcosms under anoxic conditions at a controlled temperature for an extended period (months to years).

-

Geochemical Analysis: Periodically analyze the aqueous phase for changes in pH, dissolved organic carbon, and major ion concentrations (Ca²⁺, Mg²⁺).

-

Surface Analysis: At the end of the experiment, carefully remove the basalt substrate and analyze the surface for microbial colonization and mineral precipitates using SEM and Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the precipitates.

-

Mineralogical Identification: Scrape off the precipitates for XRD analysis to confirm the presence of this compound.

Extraction and Characterization of EPS

Objective: To extract and analyze the composition of EPS from this compound-precipitating microbial cultures.

Methodology:

-

EPS Extraction:

-

Culture the desired microorganism under conditions that promote EPS production.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a buffer solution.

-

Employ a chemical extraction method, such as using EDTA, to release the bound EPS from the cells.[22]

-

Centrifuge to separate the cells from the EPS-containing supernatant.

-

-

Purification: Precipitate the EPS from the supernatant using cold ethanol.[23] Recover the precipitate by centrifugation and re-dissolve it in deionized water. Dialyze the solution against deionized water to remove low-molecular-weight contaminants.

-

Quantification and Characterization:

-

Quantify the total carbohydrate content using the phenol-sulfuric acid method and the total protein content using the Lowry or Bradford assay.[24]

-

Characterize the functional groups present in the EPS using Fourier Transform Infrared (FTIR) spectroscopy.[25]

-

Analyze the monosaccharide composition using High-Performance Liquid Chromatography (HPLC) after acid hydrolysis.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key microbial pathways and a typical experimental workflow for studying microbial this compound formation.

Caption: Metabolic pathways of SRB and methanogens leading to this compound formation.

Caption: A typical experimental workflow for studying microbial this compound precipitation.

Caption: The role of EPS in the nucleation and growth of this compound.

Conclusion and Future Directions

The evidence strongly supports the critical role of microbes in mediating the formation of this compound at low temperatures. Through their metabolic activities and the production of EPS, microorganisms create unique microenvironments that overcome the kinetic barriers hindering inorganic this compound precipitation. Sulfate-reducing bacteria and methanogenic archaea are key players in this process, but a diverse array of microbes can contribute to the formation of magnesium-rich carbonates.

Future research should focus on several key areas:

-

Quantitative Modeling: Developing more sophisticated models to predict the rates of microbial this compound formation under various environmental conditions.

-

In-situ Studies: Conducting more in-situ studies in modern this compound-forming environments to better understand the complex interplay between microbial communities and geochemistry.

-

Biomarker Identification: Identifying specific biomarkers associated with microbial this compound to aid in the recognition of biogenic this compound in the geological record.

-

Biotechnological Applications: Exploring the potential for harnessing microbial this compound precipitation for applications in carbon capture, bioremediation, and the synthesis of novel biomaterials.

A deeper understanding of the microbial mechanisms driving this compound formation will not only solve a long-standing geological puzzle but also open new avenues for scientific and technological innovation.

References

- 1. Surface chemistry allows for abiotic precipitation of this compound at low temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Mg/Ca Molar Ratios Promote Protothis compound Precipitation Induced by the Extreme Halophilic Bacterium Vibrio harveyi QPL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. Microbial precipitation of this compound in methanogenic groundwater [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacterially induced this compound precipitation in anoxic culture experiments | Scilit [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijcmas.com [ijcmas.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Chemical characterization methods for the analysis of structural extracellular polymeric substances (EPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure and Cation Ordering of Dolomite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and cation ordering in dolomite, CaMg(CO₃)₂, a mineral of significant interest in various scientific fields, including geology, materials science, and biomineralization. Understanding the atomic arrangement and the degree of ordering of calcium and magnesium ions is crucial for elucidating its formation mechanisms, physical properties, and potential applications. This document details the crystallographic parameters, methods for characterizing cation order, and the experimental protocols used in these analyses.

This compound Crystal Structure

This compound crystallizes in the trigonal-rhombohedral system, belonging to the space group R-3.[1] Its structure is characterized by an ordered arrangement of alternating layers of calcium (Ca²⁺) and magnesium (Mg²⁺) cations stacked along the c-axis, separated by layers of carbonate (CO₃²⁻) groups.[2] This ordered structure is a key feature that distinguishes this compound from high-magnesium calcite, where Ca²⁺ and Mg²⁺ ions are distributed more randomly within the cation layers.[2]

The ideal this compound structure consists of distinct crystallographic sites for Ca²⁺ and Mg²⁺. The larger Ca²⁺ ions occupy one set of cation layers, while the smaller Mg²⁺ ions occupy the alternating layers.[3] This strict ordering leads to a reduction in symmetry compared to calcite (R-3c).[2] The carbonate groups are situated between the cation layers, with the carbon and oxygen atoms forming planar triangular groups.

Crystallographic Data

The lattice parameters of this compound can vary slightly depending on its composition and degree of cation ordering. The following table summarizes representative crystallographic data for this compound from various studies.

| Parameter | Reported Value(s) | Reference(s) |

| Space Group | R-3 | [2][1] |

| Lattice Parameters (Hexagonal Setting) | ||

| a (Å) | 4.8012 - 4.807 | [4][5] |

| c (Å) | 15.984 - 16.05 | [4][6] |

| Unit Cell Volume (V) (ų) | ~319.3 | [4] |

Cation Ordering in this compound

The degree of ordering of Ca²⁺ and Mg²⁺ ions within the crystal lattice is a critical parameter for understanding the geological history and formation conditions of this compound. In a perfectly ordered this compound, the Ca²⁺ and Mg²⁺ layers are distinct and alternate perfectly. However, deviations from this ideal ordering are common, leading to what is known as disordered this compound or protothis compound.

Quantification of Cation Ordering

The degree of cation ordering can be quantified using X-ray diffraction (XRD). The ordering of Ca²⁺ and Mg²⁺ ions results in specific "ordering reflections" in the XRD pattern that are absent in the pattern of disordered calcite-structure minerals.[7] The intensity of these ordering reflections, such as the (015) and (101) peaks, relative to a common reflection like (110), provides a measure of the degree of ordering.[8]

A commonly used measure is the ratio of the integrated intensities of the (015) and (110) peaks, denoted as I(015)/I(110). Higher values of this ratio indicate a higher degree of cation ordering.[8][9]

Another way to express the degree of cation ordering is through the long-range order parameter, S. For this compound, S can be defined as:

S = |p(Ca)Ca - p(Ca)Mg|

where p(Ca)Ca is the occupancy of Ca in the Ca site and p(Ca)Mg is the occupancy of Ca in the Mg site. For a perfectly ordered this compound, S = 1, while for a completely disordered this compound (where Ca and Mg are randomly distributed), S = 0.

The following table presents data on lattice parameters and cation ordering from a study on sedimentary dolomites.

| Sample CaCO₃ (mol%) | a (Å) | c (Å) | I(015)/I(110) |

| 50.8 | 4.808 | 16.015 | 0.75 |

| 51.5 | 4.810 | 16.025 | 0.68 |

| 52.3 | 4.812 | 16.038 | 0.55 |

| 53.1 | 4.815 | 16.051 | 0.42 |

| 54.0 | 4.818 | 16.069 | 0.30 |

Data adapted from Reeder & Sheppard (1984).[4]

Experimental Protocols

The characterization of this compound's crystal structure and cation ordering relies heavily on X-ray diffraction techniques. The two primary methods employed are single-crystal X-ray diffraction and powder X-ray diffraction with Rietveld refinement.

Single-Crystal X-ray Diffraction

This technique provides the most detailed information about the crystal structure, including precise atomic positions, bond lengths, and bond angles.[10]

Methodology:

-

Crystal Selection: A single, optically clear, and untwinned crystal of this compound, typically 50-250 micrometers in size, is selected under a polarizing microscope.[10]

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[11] The diffracted X-rays are recorded by a detector.[10] Data collection can take 24 to 72 hours.[10]

-

Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities at specific angles) is used to determine the unit cell parameters and the arrangement of atoms within the unit cell.[10][12] This initial model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[10]

Powder X-ray Diffraction and Rietveld Refinement

Powder XRD is a more common technique for routine analysis and for determining lattice parameters and quantifying cation ordering in a large number of samples. Rietveld refinement is a powerful method for analyzing the entire powder diffraction pattern.

Methodology:

-

Sample Preparation: A representative sample of this compound is ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the diffraction pattern.[13]

-

Rietveld Refinement:

-

Initial Model: The refinement process starts with an initial crystal structure model for this compound (space group R-3, approximate lattice parameters, and atomic positions).[14]

-

Refinement Strategy: A sequential refinement of various parameters is performed using specialized software (e.g., GSAS, FullProf, TOPAS). The typical refinement sequence includes:

-

Scale factor and background parameters.[15]

-

Unit cell parameters and specimen displacement.[14]

-

Peak profile parameters (describing the shape of the diffraction peaks).

-

Atomic coordinates and isotropic displacement parameters (thermal motion).

-

Site occupancy factors for Ca and Mg to determine the degree of cation ordering.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring agreement indices (e.g., Rwp, GOF). The refinement is complete when the calculated pattern closely matches the observed pattern and the refined parameters are stable.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Ideal this compound Crystal Structure

Caption: Concept of Cation Ordering in this compound

Caption: Experimental Workflow for this compound Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound – Geology is the Way [geologyistheway.com]

- 4. [PDF] Variation of lattice parameters in some sedimentary dolomites | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. youtube.com [youtube.com]

- 12. fkf.mpg.de [fkf.mpg.de]

- 13. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. usna.edu [usna.edu]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolomite [CaMg(CO₃)₂], a carbonate mineral abundant in the geological record, presents a long-standing paradox in geochemistry known as the "this compound problem": its scarcity in modern marine environments despite seawater being supersaturated with respect to this mineral.[1][2] This technical guide delves into the core of this issue, exploring the kinetic barriers that hinder this compound precipitation at low temperatures and the critical role of microbial and abiotic factors in overcoming these obstacles. We will examine the key experimental evidence for primary this compound formation, presenting detailed methodologies and quantitative data from seminal studies. Furthermore, this guide will visually articulate the complex interplay of factors governing this compound precipitation through signaling pathway and experimental workflow diagrams, providing a comprehensive resource for researchers in geochemistry, geomicrobiology, and materials science.

Introduction: The this compound Problem

For nearly two centuries, the scarcity of primary this compound in contemporary marine settings has puzzled scientists.[1] While thermodynamic calculations suggest that modern seawater is conducive to this compound precipitation, kinetic factors create significant hurdles.[1] The primary kinetic barriers are:

-

High Hydration Energy of Magnesium Ions (Mg²⁺): In aqueous solutions, Mg²⁺ ions are strongly hydrated, meaning they are tightly surrounded by water molecules. This hydration shell makes it difficult for Mg²⁺ to be incorporated into the carbonate crystal lattice.[1]

-

Sulfate Inhibition: The presence of sulfate ions (SO₄²⁻) in seawater is believed to inhibit this compound formation, although the exact mechanism is still debated and some studies suggest its inhibitory effect might be overestimated at low temperatures.[1]

-

Low Carbonate Ion Activity: The concentration of carbonate ions (CO₃²⁻) in modern seawater is relatively low, which can be a limiting factor for precipitation.[1]

Overcoming these kinetic barriers is the key to understanding and potentially replicating primary this compound precipitation. Research has revealed that both microbial and abiotic processes can create localized conditions favorable for this compound formation.

Microbial Mediation: A Dominant Pathway

A significant body of evidence points to microorganisms, particularly sulfate-reducing bacteria (SRB), as key players in modern this compound formation.[3][4][5] These microbes create unique microenvironments within their extracellular polymeric substances (EPS) and biofilms that facilitate this compound precipitation.[3][4]

The Role of Sulfate-Reducing Bacteria

Sulfate-reducing bacteria, such as Desulfobulbus mediterraneus, have been shown to mediate the primary precipitation of magnesium-rich this compound under anoxic conditions in laboratory settings that replicate modern seawater chemistry at low temperatures (e.g., 21°C).[3] The metabolic activity of SRB is crucial; they consume organic matter and reduce sulfate, leading to an increase in alkalinity and pH, which in turn increases the saturation state of this compound.[5][6]

The Function of Extracellular Polymeric Substances (EPS)

EPS, the slimy matrix of organic molecules secreted by bacteria to form biofilms, plays a critical role in this compound nucleation.[3][4] The key functions of EPS in this process are:

-

Cation Sequestration: The surfaces of EPS are rich in negatively charged functional groups, such as carboxyl groups, which have a high affinity for divalent cations like Ca²⁺ and Mg²⁺.[3] This binding of cations can alter the local Mg/Ca ratio, creating conditions more favorable for this compound formation.[3][4]

-

Dehydration of Mg²⁺: The complexation of Mg²⁺ ions by carboxyl groups on EPS helps to strip away their hydration shell, a critical step in overcoming the primary kinetic barrier to their incorporation into the crystal lattice.[7][8]

-

Nucleation Sites: The organized structure of the EPS matrix can act as a template for the nucleation of this compound crystals.[3][6]

The following diagram illustrates the proposed mechanism of microbially mediated this compound precipitation.

Abiotic Synthesis: Mimicking Nature

While microbial mediation is a key process, laboratory experiments have also demonstrated the abiotic synthesis of this compound at low temperatures, providing further insight into the fundamental chemical mechanisms.[7][8] These experiments have successfully induced this compound precipitation by utilizing synthetic surfaces that mimic the function of microbial EPS.

A notable experimental approach involves the use of carboxylated polystyrene microspheres.[7][8] These spheres, with a high density of surface carboxyl groups, act as catalysts for this compound nucleation and growth.

Experimental Protocol for Abiotic this compound Synthesis

The following provides a generalized protocol based on published studies for the abiotic synthesis of this compound.[7][8]

Objective: To precipitate ordered, stoichiometric this compound at low temperatures using carboxylated surfaces.

Materials:

-

Carboxylated polystyrene microspheres.

-

Reagent-grade salts for preparing artificial seawater solutions (e.g., NaCl, MgCl₂·6H₂O, CaCl₂·2H₂O, NaHCO₃).

-

Deionized water.

-

Sterile reaction vessels.

-

Incubator or water bath for temperature control.

-

Analytical equipment for mineralogical and chemical analysis (e.g., XRD, SEM, TEM).

Procedure:

-

Prepare Artificial Seawater Solutions: Two types of solutions are often used: one mimicking modern seawater (MSW) and another simulating ancient seawater compositions (e.g., Silurian seawater - SSW) which may have had different Mg/Ca ratios.[8] The solutions are prepared to be supersaturated with respect to this compound.

-

Introduce Carboxylated Surfaces: A known quantity of carboxylated polystyrene microspheres is added to the reaction vessels.

-

Incubation: The reaction vessels are filled with the artificial seawater solutions, sealed, and incubated at a constant low temperature (e.g., 30°C) for an extended period (e.g., 20 days or more).[7][8]

-

Sampling and Analysis: At regular intervals, samples of the solution and the spheres are collected for analysis. The pH and alkalinity of the solution are monitored. The solid phases are analyzed using XRD to identify the mineralogy (aragonite, calcite, this compound), SEM to observe crystal morphology, and TEM with energy-dispersive X-ray spectroscopy (EDS) to determine the elemental composition of the precipitates.

The following diagram outlines the experimental workflow for abiotic this compound synthesis.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from key studies on both microbially mediated and abiotic this compound precipitation.

Table 1: Microbially Mediated this compound Precipitation (Based on Krause et al., 2012)[4]

| Parameter | Experimental Condition | Result |

| Microorganism | Desulfobulbus mediterraneus (sulfate-reducing bacterium) | Mediated this compound precipitation |

| Temperature | 21°C | This compound formed at low temperature |

| Medium | Anoxic, replicating modern seawater chemistry | Demonstrates relevance to marine environments |

| Initial Mg/Ca Molar Ratio | ~5.2 | Consistent with modern seawater |

| Final Mg/Ca in Biofilm | 0.87 ± 0.01 | Sequestration of Ca relative to Mg |

| Final Mg/Ca in Precipitate | 1.02 ± 0.11 | Formation of Mg-rich carbonate |

| Precipitate Size | Initial nanospherulites (~50 nm), aggregating to ~2-3 µm spherulites | Shows crystal growth process |

Table 2: Abiotic this compound Synthesis (Based on Roberts et al., 2013)[7][8]

| Parameter | Modern Seawater (MSW) | Silurian Seawater (SSW) |

| Temperature | 30°C | 30°C |

| Incubation Time for this compound | >20 days | ~20 days |

| Surface Catalyst | Carboxylated polystyrene spheres | Carboxylated polystyrene spheres |

| Precipitates on Spheres | Mg-rich phases, calcite | Ordered, stoichiometric this compound, calcite |

| Precipitates in Solution | Aragonite | Aragonite |

| Inferred Mechanism | Mg²⁺ complexation and dewatering by surface carboxyl groups | Mg²⁺ complexation and dewatering by surface carboxyl groups |

Environments of Modern Primary this compound Precipitation

Primary this compound precipitation in modern environments is not widespread but is observed in specific settings that share certain characteristics, primarily elevated salinity and significant microbial activity.

-

Hypersaline Lagoons: Locations such as Lagoa Vermelha in Brazil are classic examples where anoxic conditions and microbial activity, particularly sulfate reduction, drive this compound formation.[9][10][11]

-

Sabkhas: These are coastal, supratidal mudflats in arid to semi-arid regions, such as those in the Persian Gulf.[12][13] High rates of evaporation lead to hypersaline brines with elevated Mg/Ca ratios, which, in conjunction with microbial mats, create conditions conducive to this compound precipitation.[12][13]

-

Anoxic Sediments: In marine sediments where oxygen is depleted, anaerobic microbial processes like sulfate reduction and methanogenesis can increase alkalinity and promote this compound formation.[3][4] This can be associated with bioturbated zones in hydrocarbon seepage areas.[13]

Conclusion and Future Directions

The "this compound problem" is gradually being unraveled through detailed studies of modern this compound-forming environments and innovative laboratory experiments. It is now clear that primary this compound precipitation at low temperatures is kinetically controlled and that both microbial and abiotic processes can overcome these kinetic barriers. The common thread in these processes is the critical role of specific chemical functionalities, particularly carboxyl groups on organic matter, in sequestering and dewatering Mg²⁺ ions, thereby facilitating their incorporation into the this compound crystal structure.

Future research should focus on:

-

Elucidating the precise molecular-level interactions between organic molecules and mineral surfaces.

-

Quantifying the rates of microbially mediated this compound precipitation in various environments.

-

Investigating the potential role of other microbial metabolisms in this compound formation.

-

Developing scalable methods for the low-temperature synthesis of this compound, which could have applications in materials science and carbon sequestration.

By continuing to integrate insights from geochemistry, microbiology, and materials science, a complete understanding of primary this compound formation is within reach. This knowledge will not only solve a long-standing geological enigma but also provide valuable insights for various scientific and industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Surface chemistry allows for abiotic precipitation of this compound at low temperature [agris.fao.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. How does this compound form? [geomar.de]

- 5. mdpi.com [mdpi.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Surface chemistry allows for abiotic precipitation of this compound at low temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Microbial mediation of modern this compound precipitation and diagenesis under anoxic conditions (Lagoa Vermelha, Rio de Janeiro, Brazil) | Semantic Scholar [semanticscholar.org]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. Sedimentary rock - Limestones, Dolomites, Calcite | Britannica [britannica.com]

- 13. This compound genesis in bioturbated marine zones of an early-middle Miocene coastal mud volcano outcrop (Kuwait) - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Enigma of Dolomite in Seawater: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of dolomite [CaMg(CO₃)₂], a seemingly simple carbonate mineral, in the marine environment presents a long-standing scientific puzzle known as the "this compound problem."[1][2][3][4][5][6] Despite modern seawater being thermodynamically supersaturated with respect to this compound, its direct precipitation is exceptionally rare.[2][7] This guide provides an in-depth technical exploration of the thermodynamic stability of this compound in seawater, detailing the kinetic barriers that inhibit its formation and the various factors that can overcome these hurdles.

Thermodynamic Principles Governing this compound Stability

From a thermodynamic standpoint, the precipitation of this compound from seawater is a favorable process. The Gibbs free energy of formation (ΔGf°) for the reaction 2CaCO₃ (calcite) + Mg²⁺ ⇌ CaMg(CO₃)₂ (this compound) + Ca²⁺ is negative under standard conditions, indicating a spontaneous reaction.[8][9][10][11] However, recent thermodynamic models suggest that the favorability of dolomitization in modern seawater is limited to specific regions with unique chemistries, such as the hypersaline environments of Abu Dhabi and the Mediterranean.[2][7]

Quantitative Thermodynamic Data

The following tables summarize key quantitative data related to the thermodynamics of this compound.

| Parameter | Value | Reference |

| Gibbs Free Energy of Formation (ΔGf°) | -2161.7 ± 1.1 kJ·mol⁻¹ | [9] |

| -2147.82 kJ·mol⁻¹ | [10][11] | |

| Enthalpy of Formation (ΔHf°) | -2324.5 ± 1.1 kJ·mol⁻¹ | [9] |

| Solubility Product (Ksp) | Ranges from 10⁻¹⁶.⁵ to 10⁻¹⁹.³³ | [2] |

| Activation Energy (Ea) for Precipitation | 31.9 kcal·mol⁻¹ | [1][12] |

Table 1: Thermodynamic Properties of this compound

| Seawater Parameter | Typical Value | Reference |

| Magnesium Concentration | ~53 mmol/kg | [8] |

| Calcium Concentration | ~10 mmol/kg | [8] |

| Sulfate Concentration | ~28 mmol/kg | [2] |

| Mg/Ca Molar Ratio | ~5.2 | [13] |

| pH | ~8.1 | [8] |

| Saturation State (Ω) with respect to this compound | Supersaturated | [2][5] |

Table 2: Relevant Chemical Parameters of Modern Seawater

The "this compound Problem": Kinetic Barriers to Precipitation

The scarcity of modern this compound is primarily attributed to significant kinetic barriers that hinder its precipitation from seawater.

The Hydrated Magnesium Ion

The foremost kinetic impediment is the strong hydration shell of the magnesium ion (Mg²⁺).[2][14][15] Before Mg²⁺ can be incorporated into the this compound crystal lattice, it must shed its tightly bound water molecules, a process that requires a substantial amount of energy.

The Role of Sulfate Ions

Sulfate ions (SO₄²⁻), abundant in seawater, have long been considered inhibitors of this compound formation.[8] The proposed mechanism involves the formation of strong ion pairs with magnesium, further stabilizing it in solution and preventing its incorporation into the carbonate mineral structure. However, recent research suggests that the inhibitory effect of sulfate may be overstated, and under certain microbial conditions, sulfate reduction can actually promote this compound precipitation.[2][16][17][18][19]

Low Carbonate Ion Activity

Another kinetic factor is the relatively low activity of carbonate ions (CO₃²⁻) in modern seawater, which limits the overall rate of carbonate mineral precipitation.[2]

Factors Overcoming Kinetic Barriers

Several environmental and biogeochemical factors can mitigate the kinetic barriers to this compound formation.

Temperature

Elevated temperatures significantly increase the rate of this compound precipitation by providing the necessary activation energy to overcome the kinetic hurdles, particularly the dehydration of Mg²⁺ ions.[1][8][12]

Magnesium-to-Calcium Ratio (Mg/Ca)

A high Mg/Ca ratio in the parent solution is a critical factor favoring dolomitization.[20][21] In evaporitic settings, the precipitation of gypsum (CaSO₄·2H₂O) removes calcium from the brine, leading to a substantial increase in the Mg/Ca ratio and promoting this compound formation.[13]

pH and Alkalinity

An increase in pH shifts the carbonate system towards a higher concentration of carbonate ions (CO₃²⁻), thereby increasing the saturation state with respect to this compound and favoring its precipitation.[8] Microbial processes, such as sulfate reduction, can significantly increase alkalinity and pH in localized microenvironments.[18][19][22][23]

Salinity

Hypersaline conditions are often associated with this compound formation.[13][20] However, the periodic influx of fresh or less saline water into a hypersaline environment can also promote the crystallization of well-ordered this compound by reducing the concentration of interfering ions.[13]

The Role of Organic Matter and Microorganisms

Organic molecules, particularly those with abundant carboxyl groups, can act as catalysts for this compound precipitation.[24][25] These negatively charged functional groups can bind to Mg²⁺ ions, facilitating the removal of their hydration shells. Furthermore, sulfate-reducing bacteria are known to mediate this compound formation by creating localized geochemical conditions conducive to its precipitation, namely by increasing alkalinity and removing inhibitory sulfate ions.[18][19][22][23]

Experimental Protocols for Studying this compound Formation

A variety of experimental approaches have been employed to investigate the mechanisms and kinetics of this compound precipitation.

High-Temperature, High-Pressure Synthesis

-

Objective: To overcome kinetic barriers and study the thermodynamics and kinetics of this compound formation under controlled conditions.

-

Methodology: this compound-seeded flow-through reactors are often used. A solution with a specific Mg/Ca ratio, saturation state, and temperature is continuously passed over seed crystals of this compound. The change in the chemistry of the outflowing solution is monitored to determine the rate of precipitation or dissolution.[1][12][26]

-

Key Parameters Measured: Temperature, pressure, solution composition (Ca²⁺, Mg²⁺, alkalinity), flow rate, and the mineralogy and chemistry of the solid phase.

Low-Temperature Synthesis using Organic Catalysts

-

Objective: To investigate the role of organic matter in mediating this compound formation at ambient temperatures.

-

Methodology: Abiotic experiments are conducted in solutions mimicking seawater chemistry. Carboxylated microspheres or other organic substrates are introduced as nucleation sites. The solutions are aged for extended periods, and the resulting precipitates are analyzed.[24][25]

-

Key Analytical Techniques: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Raman Spectroscopy.

Microbial Culture Experiments

-

Objective: To determine the influence of specific microbial metabolisms (e.g., sulfate reduction) on this compound precipitation.

-

Methodology: Cultures of this compound-precipitating bacteria are grown in media that simulate specific natural environments (e.g., hypersaline lagoons). The chemical changes in the culture medium and the mineralogy of the precipitates are monitored over time.[16][19][23]

-

Key Controls: Sterile control experiments are run in parallel to distinguish between biotic and abiotic precipitation.

References

- 1. earth.geology.yale.edu [earth.geology.yale.edu]

- 2. mdpi.com [mdpi.com]

- 3. The “this compound Problem” Solved by the Flood [creationresearch.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound Problem Best Solved by Flood | The Institute for Creation Research [icr.org]

- 7. researchgate.net [researchgate.net]

- 8. KGS--Bull. 152, pt. 5--Factors Influencing the Precipitation of Dolomitic Carbonates [kgs.ku.edu]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. [PDF] GIBBS ENERGY OF FORMATION OF this compound FROM ELECTROCHEMICAL CELL MEASUREMENTS AND THEORETICAL CALCULATIONS | Semantic Scholar [semanticscholar.org]

- 11. Gibbs Energy of Formation of this compound From Electrochemical Cell Measurements and Theoretical Calculations | Published in American Journal of Science [ajsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Low-Temperature Synthesis of Disordered this compound and High-Magnesium Calcite in Ethanol–Water Solutions: The Solvation Effect and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. CONDITIONS FOR this compound FORMATION [www-odp.tamu.edu]

- 23. sciencedaily.com [sciencedaily.com]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

- 26. The kinetics of this compound precipitation with application to changes in seawater saturation state over the past 100 MA - ProQuest [proquest.com]

Overcoming the Kinetic Hurdles: A Technical Guide to Low-Temperature Dolomite Synthesis

An In-depth Analysis for Researchers, Scientists, and Development Professionals

The "dolomite problem" has perplexed geochemists for over a century: despite being thermodynamically favorable in many modern marine environments, the mineral this compound [CaMg(CO₃)₂] is scarce. Conversely, it is abundant in the ancient geological record. This discrepancy points to significant kinetic barriers that inhibit its formation at low, near-surface temperatures.[1] This guide delves into the core kinetic impediments to low-temperature this compound synthesis and explores the catalytic mechanisms and experimental strategies developed to overcome them.

Chapter 1: Principal Kinetic Barriers to this compound Formation

Even when seawater is supersaturated with respect to this compound, its precipitation is kinetically hindered.[1] Several key factors are responsible for the slow reaction rates observed at ambient temperatures.

1.1 The Magnesium Hydration Barrier The primary and most critical obstacle is the strong hydration shell of the magnesium ion (Mg²⁺).[2] In an aqueous solution, water molecules form a tightly bound coordination complex around the Mg²⁺ ion. The dehydration of this complex is the rate-limiting step for incorporating magnesium into the anhydrous carbonate crystal lattice.[3] This high hydration energy makes it difficult for Mg²⁺ to shed its water molecules and bond with carbonate ions, effectively preventing this compound nucleation and growth.[2]

1.2 Sulfate Inhibition The presence of sulfate ions (SO₄²⁻), even in low concentrations, has been identified as another significant inhibitor. Sulfate can form aqueous complexes with magnesium (MgSO₄⁰), reducing the activity and availability of free Mg²⁺ ions required for this compound precipitation.[1] While some studies suggest this inhibitory effect may be less potent at lower temperatures, it remains a recognized kinetic barrier in many natural systems.